molecular formula C16H19N3O4 B10870089 methyl [(4Z)-4-{1-[(2-hydroxyethyl)amino]ethylidene}-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate

methyl [(4Z)-4-{1-[(2-hydroxyethyl)amino]ethylidene}-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate

Cat. No.: B10870089
M. Wt: 317.34 g/mol
InChI Key: JERIXRNIRIIHFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl [(4Z)-4-{1-[(2-hydroxyethyl)amino]ethylidene}-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate is a fascinating compound with a complex structure. Let’s break it down:

    Molecular Formula: C₁₉H₂₀N₄O₄

    Average Mass: 388.42 g/mol

    Monoisotopic Mass: 388.16 g/mol

Preparation Methods

Synthetic Routes: Several synthetic routes exist for this compound. One common method involves the Fischer indole synthesis, which combines a cyclohexanone derivative and phenylhydrazine hydrochloride using methanesulfonic acid (MsOH) as a catalyst. The resulting tricyclic indole can be further transformed into our target compound .

Industrial Production: While specific industrial production methods are proprietary, laboratories often scale up the synthetic routes mentioned above. Optimization for yield, purity, and safety considerations play a crucial role in large-scale production.

Chemical Reactions Analysis

Reactivity: This compound can undergo various reactions, including:

    Oxidation: Oxidative processes can modify the pyrazole ring or the phenyl group.

    Reduction: Reduction reactions may alter the carbonyl group or the double bond.

    Substitution: Substituents on the phenyl ring can be replaced.

    Condensation: Formation of imines or enaminones.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenating agents (e.g., bromine, chlorine) or nucleophiles (e.g., amines).

    Condensation: Acidic or basic conditions for imine/enaminone formation.

Major Products: The specific products depend on reaction conditions and substituents. For example, reduction of the carbonyl group yields a corresponding alcohol.

Scientific Research Applications

Chemistry:

    Building Block: Researchers use this compound as a building block for more complex molecules.

    Catalysis: It may serve as a ligand in catalytic reactions.

Biology and Medicine:

    Anticancer Potential: Investigations explore its effects on cancer cells.

    Microbial Activity: Researchers study its antimicrobial properties.

    Drug Development: It could be a lead compound for drug development.

Industry:

    Fine Chemicals: Used in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The exact mechanism remains an active area of research. It likely involves interactions with cellular targets, possibly affecting gene expression or enzyme activity.

Comparison with Similar Compounds

While unique, this compound shares features with related pyrazolines and indoles. Further studies can elucidate its distinct properties.

Biological Activity

Methyl [(4Z)-4-{1-[(2-hydroxyethyl)amino]ethylidene}-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate is a compound with a complex structure that includes a pyrazole ring and various functional groups, contributing to its potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and potential applications in pharmaceuticals.

Structural Characteristics

The molecular formula of this compound is C16H19N3O4C_{16}H_{19}N_{3}O_{4}, and it has a molecular weight of 317.34 g/mol. The structure features:

  • Pyrazole ring : Known for its role in various biological activities.
  • Phenyl group : Often associated with anti-inflammatory and analgesic properties.
  • Amine and ester functional groups : Contributing to the compound's reactivity and interaction with biological targets.

Anti-inflammatory and Analgesic Properties

Preliminary studies indicate that this compound exhibits significant anti-inflammatory and analgesic effects. These activities are attributed to its ability to modulate inflammatory pathways and inhibit pain signaling mechanisms. Specific findings include:

  • In vitro studies : Indicated binding to receptors involved in inflammatory responses, suggesting potential for therapeutic applications in treating pain and inflammation.
  • Mechanistic insights : The compound may influence signaling pathways related to cytokine production and cell proliferation, which are crucial in inflammation.

Anticancer Potential

Research suggests that this compound may also have anticancer properties. Its structural similarities to known anticancer agents hint at a possible mechanism of action involving:

  • Cell cycle arrest : Inhibition of key enzymes involved in cell division.
  • Induction of apoptosis : Triggering programmed cell death in cancer cells.

Case Studies

Several case studies have explored the biological activity of similar compounds within the pyrazole class:

StudyCompoundActivityFindings
5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)Anti-inflammatoryShowed significant reduction in inflammation markers in animal models.
Dihydropyrano[2,3-c]pyrazolesPPARγ agonistDemonstrated potential for type II diabetes treatment through modulation of lipid metabolism.
1-phenyldihydropyrano[2,3-c]pyrazoleAntimicrobialExhibited broad-spectrum antibacterial activity against various strains.

The mechanisms through which this compound exerts its biological effects are still under investigation. Notable hypotheses include:

  • Receptor Binding : Interaction with specific receptors such as prostaglandin reductase (PTGR2), which plays a role in the inflammatory response .
  • Signal Transduction Modulation : Influencing pathways that regulate gene expression related to inflammation and cancer progression .

Properties

Molecular Formula

C16H19N3O4

Molecular Weight

317.34 g/mol

IUPAC Name

methyl 2-[4-[N-(2-hydroxyethyl)-C-methylcarbonimidoyl]-3-oxo-2-phenyl-1H-pyrazol-5-yl]acetate

InChI

InChI=1S/C16H19N3O4/c1-11(17-8-9-20)15-13(10-14(21)23-2)18-19(16(15)22)12-6-4-3-5-7-12/h3-7,18,20H,8-10H2,1-2H3

InChI Key

JERIXRNIRIIHFM-UHFFFAOYSA-N

Canonical SMILES

CC(=NCCO)C1=C(NN(C1=O)C2=CC=CC=C2)CC(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.